molecular formula C41H81NO5 B11934215 nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11934215
M. Wt: 668.1 g/mol
InChI Key: RAGRFWWSDBFNKH-UHFFFAOYSA-N
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Description

Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a structurally complex ester-amide hybrid compound characterized by:

  • A nonyl ester group (9-carbon chain) at the terminal position.
  • A heptanoate backbone (7-carbon chain) with an embedded tertiary amine functional group.
  • A heptadecan-9-yloxy moiety (17-carbon branched chain) esterified to a hexyl-6-oxo group, enhancing hydrophobicity.

This molecular architecture suggests applications in surfactants, emulsifiers, or drug delivery systems, where balanced amphiphilicity and functional group interactions are critical. Structural determination methods, such as X-ray crystallography, may employ programs like SHELX for refinement .

Properties

Molecular Formula

C41H81NO5

Molecular Weight

668.1 g/mol

IUPAC Name

nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-21-29-38-46-40(44)32-25-19-20-27-34-42(36-37-43)35-28-22-26-33-41(45)47-39(30-23-17-14-11-8-5-2)31-24-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3

InChI Key

RAGRFWWSDBFNKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate typically involves multiple steps. The process begins with the preparation of the heptadecan-9-yloxy intermediate, which is then reacted with a heptanoic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Heptyl 7-((6-(Heptadecan-9-yloxy)-6-oxohexyl)(2-Hydroxyethyl)amino)heptanoate

  • Key Differences: Ester Group: The heptyl ester (7-carbon chain) replaces the nonyl group, reducing molecular weight and hydrophobicity. Impact on Properties: Shorter ester chain may improve aqueous solubility but decrease lipid membrane affinity compared to the nonyl analog. Applications: Likely shares surfactant functionality but with altered solubility profiles.

9-Heptadecanyl 8-{(2-Hydroxyethyl)[6-Oxo-6-(Undecyloxy)hexyl]amino}octanoate

  • Key Differences: Backbone Chain: Octanoate (8-carbon) replaces heptanoate, increasing backbone flexibility. Substituent Variation: Undecyloxy (11-carbon linear chain) instead of heptadecan-9-yloxy (17-carbon branched chain), reducing steric bulk and hydrophobicity. Functional Implications: The shorter undecyloxy group may enhance biodegradability but reduce stability in nonpolar environments.

Simpler Esters: Nonyl Octanoate and Related Compounds

  • Structural Contrast: Lack of amino-hydroxyethyl and hexyl-6-oxo groups simplifies the structure. Examples: Nonyl octanoate (nonyl + octanoate) lacks the amide linkage and polar substituents.
  • Property Differences :
    • Lower polarity reduces utility in emulsification but increases compatibility with hydrophobic matrices (e.g., lubricants or fragrances).

Data Table: Theoretical Property Comparison

Property Target Compound Heptyl Analog Octanoate Analog Nonyl Octanoate
Ester Chain Length Heptanoate (7C) Heptanoate (7C) Octanoate (8C) Octanoate (8C)
Alkyl Substituent Heptadecan-9-yloxy (17C) Heptadecan-9-yloxy (17C) Undecyloxy (11C) Nonyl (9C)
Amino Group 2-Hydroxyethyl 2-Hydroxyethyl 2-Hydroxyethyl Absent
Molecular Weight ~650–700 g/mol* ~600–650 g/mol* ~550–600 g/mol* ~250–300 g/mol*
Hydrophobicity High High Moderate Moderate-High
Potential Applications Surfactant, Drug Delivery Surfactant Biodegradable Surfactant Fragrance, Lubricant

*Estimated based on structural analogs; exact values require experimental validation.

Research Implications and Limitations

  • Structural Nuances: The hydroxyethylamino and long-chain ester groups in the target compound enhance its amphiphilic character, distinguishing it from simpler esters .
  • Data Gaps : Quantitative metrics (e.g., critical micelle concentration, melting points) are absent in the provided evidence, necessitating further experimental studies.

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